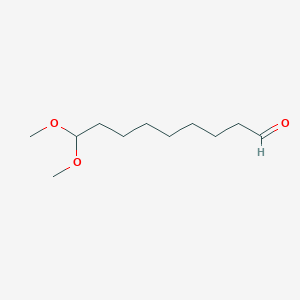
9,9-Dimethoxynonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Nonanal and methanol
Use of a fixed-bed reactor: Packed with an acidic catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid
Reduction: Can be reduced to form 9,9-Dimethoxynonanol
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Using nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: 9,9-Dimethoxynonanoic acid
Reduction: 9,9-Dimethoxynonanol
Substitution: Various substituted nonanal derivatives
Wissenschaftliche Forschungsanwendungen
9,9-Dimethoxynonanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Nonanal: The parent compound, lacking the methoxy groups
9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal
9,9-Dimethoxynonanol: The reduced form of this compound
Comparison:
Nonanal: Less chemically reactive due to the absence of methoxy groups
9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity
9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties
This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90044-28-3 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
9,9-dimethoxynonanal |
InChI |
InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
NFCVITLBVODICG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCCCCC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


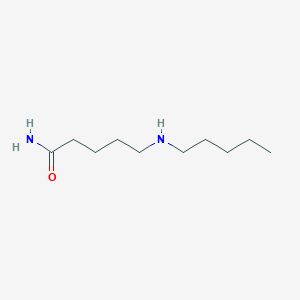
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
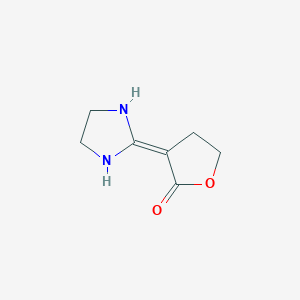
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
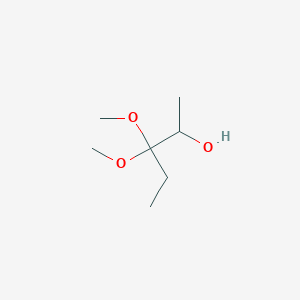
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

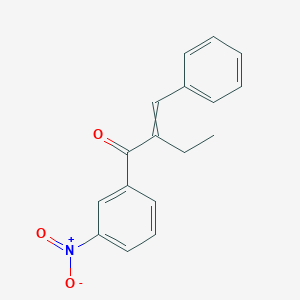
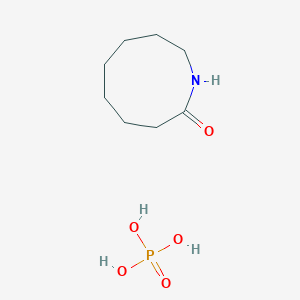
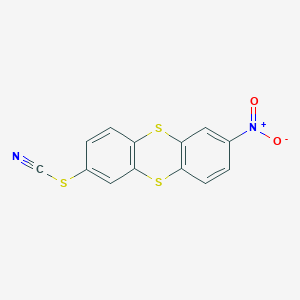

silane](/img/structure/B14377675.png)
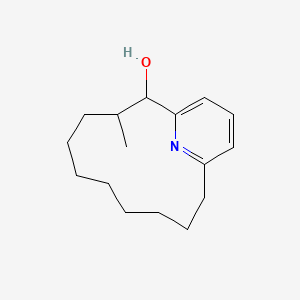
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)
